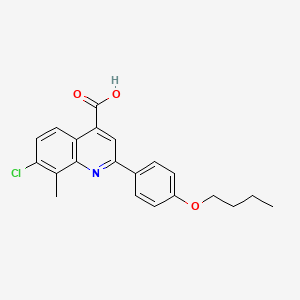
2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
説明
The compound “2-(4-Butoxyphenyl)-N-hydroxyacetamide” is similar to the one you’re asking about . It’s been used as a preadsorber for dye-sensitized solar cells . Another related compound is “(2E)-3-(4-butoxyphenyl)prop-2-enoic acid” which is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of a related compound, “poly-{2,5-bis[(4-butoxyphenyl)oxycarbonyl]styrene}” (PBPCS), has been studied. The strong “coupling effect” between flexible backbone and rigid side mesogens in the molecular structure of PBPCS has been highlighted .
科学的研究の応用
Supramolecular Architectures and Crystal Engineering
Quinoline derivatives have been studied for their ability to form noncovalent-bonded supramolecular architectures ranging from one-dimensional to three-dimensional frameworks. Such studies reveal the importance of weak interactions, such as hydrogen bonding, in the formation of crystal structures. This understanding is crucial for the design of new materials with specific physical and chemical properties, including pharmaceutical formulations and nanomaterials (Gao et al., 2014).
Photophysical Properties
Quinoline derivatives are known for their efficient fluorescence, making them valuable in biochemistry and medicine for studying various biological systems. Their potential as DNA fluorophores and antioxidants is particularly notable, suggesting applications in diagnostics, imaging, and possibly in therapeutic agents aimed at oxidative stress mitigation (Aleksanyan & Hambardzumyan, 2013).
Drug Design and Medicinal Chemistry
The structure-activity relationships (SAR) of quinoline derivatives, including their interactions with biological molecules, have been explored to develop new therapeutic agents. Their antimicrobial properties, as evidenced by studies on substituted quinoline carboxylic acid derivatives, underscore their potential in designing new antibiotics and antifungal agents with high efficacy and broad-spectrum activity (Bhatt & Agrawal, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-3-4-11-26-15-7-5-14(6-8-15)19-12-17(21(24)25)16-9-10-18(22)13(2)20(16)23-19/h5-10,12H,3-4,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHBFFHZDIIBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



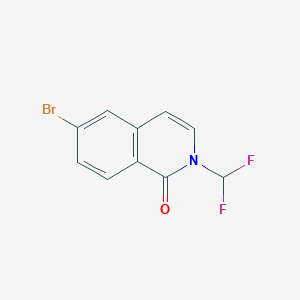

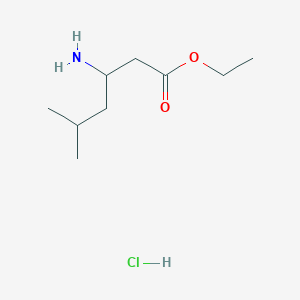
![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)
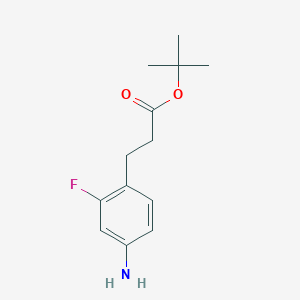



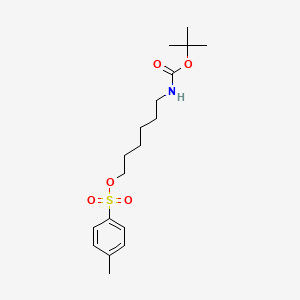
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine](/img/structure/B3159917.png)
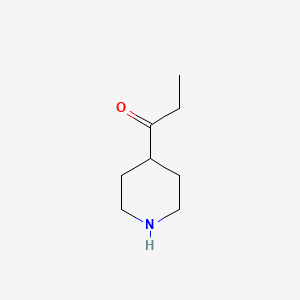


![6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3159945.png)